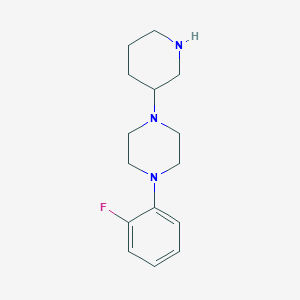![molecular formula C14H19ClN2O2 B5914829 {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride](/img/structure/B5914829.png)
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride, also known as AG-014699, is a chemical compound that has gained attention in the field of cancer research due to its potential as a cancer treatment. The compound is a PARP (poly ADP-ribose polymerase) inhibitor, which means it can prevent the repair of damaged DNA in cancer cells, leading to their death. In
Mecanismo De Acción
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride works by inhibiting the PARP enzyme, which is involved in repairing damaged DNA in cancer cells. When PARP is inhibited, cancer cells are unable to repair their damaged DNA, leading to their death. This mechanism of action is particularly effective in BRCA-deficient tumors, as these tumors are already deficient in DNA repair mechanisms.
Biochemical and Physiological Effects:
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, while having little effect on normal cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride is its potential as a cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of BRCA-deficient tumors. However, there are also limitations to its use in lab experiments. The synthesis of {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride is a complex and expensive process, which has limited its availability for research purposes. Additionally, there is still much to be learned about the long-term effects of {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride on normal cells.
Direcciones Futuras
There are several future directions for research on {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the development of more targeted PARP inhibitors, which can selectively target cancer cells while sparing normal cells. Additionally, there is still much to be learned about the long-term effects of {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride on normal cells, and further research is needed to fully understand its potential as a cancer treatment.
Conclusion:
In conclusion, {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride is a promising compound that has gained attention in the field of cancer research due to its potential as a cancer treatment. It works by inhibiting the PARP enzyme, leading to the death of cancer cells. While there are limitations to its use in lab experiments, there are also several future directions for research on {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride, including the development of more efficient synthesis methods and more targeted PARP inhibitors. Overall, {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride has the potential to be an important tool in the fight against cancer.
Métodos De Síntesis
The synthesis of {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, 4-(4-chlorophenyl)-4-oxobutylamine, which is then reacted with morpholine to form the final product, {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride. The synthesis of {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride is a time-consuming and expensive process, which has limited its availability for research purposes.
Aplicaciones Científicas De Investigación
{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride has been extensively studied for its potential as a cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of BRCA-deficient tumors. BRCA is a gene that plays a critical role in repairing damaged DNA, and mutations in this gene are associated with an increased risk of developing breast and ovarian cancer. {4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride has been shown to be effective in killing BRCA-deficient cancer cells, making it a potential treatment option for these types of cancers.
Propiedades
IUPAC Name |
4-amino-1-[2-(4-chlorophenyl)morpholin-4-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-12-5-3-11(4-6-12)13-10-17(8-9-19-13)14(18)2-1-7-16/h3-6,13H,1-2,7-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNIPSFJTFWNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chlorophenyl)morpholin-4-yl]-4-oxobutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

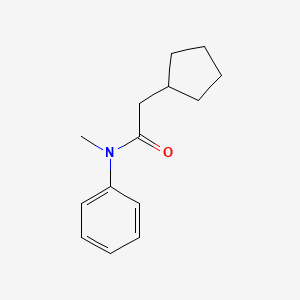



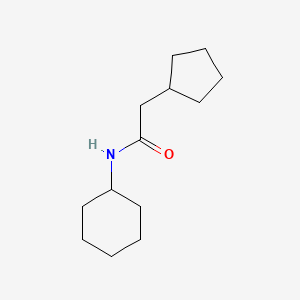
![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)

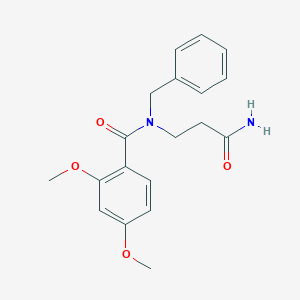
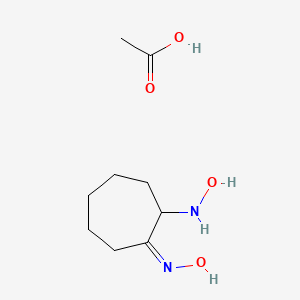
![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)
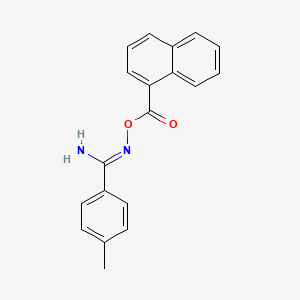
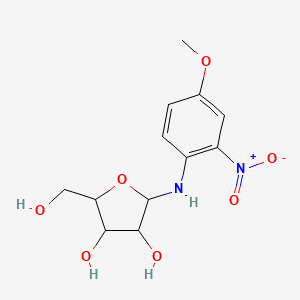
![2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B5914825.png)
